molecular formula C7H10ClN3O B3234602 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol CAS No. 1353978-80-9

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol

Cat. No.: B3234602
CAS No.: 1353978-80-9
M. Wt: 187.63 g/mol
InChI Key: OUDOCJIHJPSPIV-UHFFFAOYSA-N
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Description

Contextualizing Pyridazine (B1198779) Chemistry in Contemporary Academic Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of significant interest in drug discovery and materials science. nih.govresearchgate.net Its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust capacity for dual hydrogen bonding, make it an attractive component in the design of novel therapeutic agents. nih.govresearchgate.net

Pyridazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities. researchgate.netrjptonline.org These include applications as antibacterial, antihypertensive, anti-depressant, anti-diabetic, analgesic, and anti-tumor agents. researchgate.netrjptonline.org For instance, research has highlighted the potential of pyridazine scaffolds in the treatment of human African trypanosomiasis and various cancers. liberty.edu Beyond medicine, pyridazines have found industrial applications, such as in the prevention of corrosion for aluminum alloys. liberty.edu The versatility of the pyridazine core allows for extensive functionalization, enabling researchers to fine-tune the biological and physical properties of its derivatives for specific applications. rjptonline.org The ongoing research in this field continues to uncover new synthetic methodologies and applications for this important class of heterocyclic compounds. researchgate.net

The Significance of the Ethanolamine (B43304) Moiety in Chemical Biology

Ethanolamine is a fundamental biological molecule that plays a crucial role in the structure and function of cell membranes. It serves as a primary precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cells. nih.gov PE is integral to several cellular processes, including acting as a lipid chaperone to assist in the folding of membrane proteins and being essential for the activity of mitochondrial respiratory complexes. nih.gov

Furthermore, the ethanolamine moiety is involved in critical cellular signaling pathways. It can stimulate the growth of mammalian cells in culture and has been shown to have a cardioprotective role against ischemia/reperfusion injury. nih.gov In the context of microbiology, certain pathogenic bacteria can utilize ethanolamine as a source of carbon and nitrogen, which may provide them with a competitive advantage within a host. nih.gov In plant biology, ethanolamine is vital for the synthesis of major membrane lipids, PE and phosphatidylcholine, which are essential for normal growth and development. mdpi.com The presence of the ethanolamine group in a molecule can therefore significantly influence its biological interactions and metabolic fate.

Rationale for Investigating 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol as a Research Probe

The compound this compound integrates two key structural motifs: the 6-chloropyridazine core and the ethanolamine side chain. The rationale for its investigation as a research probe stems from the combined potential of these two components. The pyridazine ring provides a rigid scaffold with well-defined electronic and hydrogen-bonding properties, which are crucial for molecular recognition and interaction with biological targets. nih.gov The chlorine atom at the 6-position can influence the electronic distribution of the ring and may serve as a site for further chemical modification.

The ethanolamine side chain introduces hydrophilicity and hydrogen-bonding capabilities, which can enhance solubility and facilitate interactions with biological macromolecules. vulcanchem.com The methylene (B1212753) linker between the pyridazine ring and the amino group provides conformational flexibility, which may be advantageous for binding to target proteins. vulcanchem.com Therefore, this compound represents a valuable tool for exploring structure-activity relationships in various biological systems. Its structure suggests potential as a building block for the synthesis of more complex molecules with tailored pharmacological profiles.

Below are the key structural and chemical properties of the compound.

PropertyValue
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
InChI Key OUDOCJIHJPSPIV-UHFFFAOYSA-N
SMILES ClC1=NN=C(CC1)CNCCO
CAS Number 1353978-80-9

Data sourced from available chemical databases. vulcanchem.com

Overview of Research Trajectories for the Compound and its Derivatives

While specific research on this compound is not extensively documented in publicly accessible literature, its structural features suggest several potential research trajectories. Given the broad biological activity of pyridazine derivatives, this compound could serve as a precursor or a fragment in the development of novel therapeutic agents. nih.govnih.gov

Research could be directed towards synthesizing a library of derivatives by modifying the ethanolamine moiety or by substituting the chlorine atom on the pyridazine ring. For example, alkylation or acylation of the secondary amine or the hydroxyl group could lead to compounds with altered pharmacokinetic and pharmacodynamic properties. These new compounds could then be screened for a variety of biological activities, drawing inspiration from the known applications of pyridazines in areas such as oncology, infectious diseases, and neurology. liberty.edunih.gov A comparative analysis with structurally similar compounds highlights the potential for diverse applications.

CompoundKey Structural FeaturesPotential Research Focus
2-[(6-Chloro-pyridazin-3-ylmethyl)-isopropyl-amino]-ethanol Isopropyl-substituted amino groupInvestigation of steric effects on target binding
2-[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-ethanol Methyl-substituted amino groupUse as a synthetic intermediate for further elaboration
2-[(6-Chloro-3-pyridazinyl)amino]-1-ethanol Direct linkage of the aminoethanol group to the pyridazine ringComparative studies on the influence of the methylene linker

Information based on structurally related compounds. vulcanchem.com The unique methylene-linked side chain of the title compound may confer distinct solubility and target-binding properties compared to its analogs where the side chain is directly attached to the pyridazine ring. vulcanchem.com Future investigations would likely focus on synthesizing and evaluating these and other derivatives to explore their potential as research tools or therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-7-2-1-6(10-11-7)5-9-3-4-12/h1-2,9,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDOCJIHJPSPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CNCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Systematic Approaches to 2 6 Chloro Pyridazin 3 Ylmethyl Amino Ethanol and Its Analogs

Retrosynthetic Analysis of the 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches, both focusing on the formation of the C-N bond between the pyridazine (B1198779) moiety and the ethanolamine (B43304) side chain.

Scheme 1: Retrosynthetic analysis of this compound.

Disconnection A: Nucleophilic Substitution. The most direct approach involves the disconnection of the C-N bond to yield ethanolamine and a suitable electrophile, 3-(chloromethyl)-6-chloropyridazine. This strategy relies on the nucleophilic nature of the amino group of ethanolamine attacking the electrophilic chloromethyl group. The precursor, 3-(chloromethyl)-6-chloropyridazine, can be conceptually derived from (6-chloropyridazin-3-yl)methanol, which in turn can be synthesized from the commercially available 6-chloropyridazine-3-carboxylic acid.

Disconnection B: Reductive Amination. An alternative disconnection leads to 6-chloropyridazine-3-carbaldehyde (B1344147) and ethanolamine. This pathway involves the formation of an intermediate imine or enamine, which is then reduced to the target secondary amine. This approach is a common and effective method for the formation of C-N bonds.

Classical and Modern Synthetic Routes to Pyridazinylmethane Derivatives

The synthesis of pyridazinylmethane derivatives like this compound can be achieved through various established and modern organic chemistry methodologies.

The construction of the key intermediate, 3-(chloromethyl)-6-chloropyridazine, is a crucial step. A plausible synthetic sequence starts from 6-chloropyridazine-3-carboxylic acid.

Table 1: Synthesis of Key Intermediates

Step Reactant Reagent(s) Product Notes
1 6-Chloropyridazine-3-carboxylic acid Reducing agent (e.g., LiAlH4, BH3·THF) (6-Chloropyridazin-3-yl)methanol Reduction of the carboxylic acid to the primary alcohol.

The reduction of carboxylic acids to alcohols is a standard transformation in organic synthesis. Following the formation of the alcohol, chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield the desired electrophilic intermediate.

With the key electrophile, 3-(chloromethyl)-6-chloropyridazine, in hand, the final step is the amination with ethanolamine. This nucleophilic substitution reaction would typically be carried out in the presence of a base to neutralize the HCl generated during the reaction.

Alternatively, the reductive amination pathway provides a robust method for the synthesis. 6-Chloropyridazine-3-carbaldehyde can be reacted with ethanolamine to form an imine, which is then reduced in situ using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reductive amination of 6-chloropyridazine-3-carbaldehyde with other amines has been documented, supporting the feasibility of this approach.

Table 2: Final Synthetic Steps

Method Reactant 1 Reactant 2 Reagent(s) Product
Nucleophilic Substitution 3-(Chloromethyl)-6-chloropyridazine Ethanolamine Base (e.g., K₂CO₃, Et₃N) This compound

Divergent Synthesis Strategies for Analog Development

The core scaffold of this compound is amenable to modification at several positions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

The chlorine atom at the 6-position of the pyridazine ring is a key handle for diversification. It can be subjected to nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles.

Alkoxylation/Aryloxylation: Reaction with various alcohols or phenols in the presence of a base can introduce a range of ether linkages.

Amination: Displacement of the chloride with different primary or secondary amines can lead to a diverse set of 6-amino-pyridazine derivatives.

Thiolation: Reaction with thiols can be used to introduce thioether moieties.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds, leading to aryl or alkyl substituted pyridazines.

Scheme 2: Divergent synthesis from a key pyridazine intermediate.

Green Chemistry Principles and Sustainable Synthesis Considerations

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for minimizing the environmental impact of their production. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, a thorough analysis of the synthesis of its core components—the pyridazine ring and the aminoethanol side chain—allows for the extrapolation of sustainable considerations. The focus lies on reducing waste, utilizing renewable resources, employing catalytic and energy-efficient methods, and designing safer chemical processes.

A primary consideration in the sustainable synthesis of pyridazine derivatives is the adoption of greener reaction media. Traditional syntheses of heterocyclic compounds often rely on volatile and hazardous organic solvents. Green chemistry encourages the substitution of these with more benign alternatives such as water, ethanol (B145695), or in some cases, solvent-free reaction conditions. For instance, the synthesis of pyridazine precursors has been explored using microwave irradiation, which can significantly reduce reaction times and often allows for solvent-free conditions, thereby minimizing waste. asianpubs.orgnih.govgeorgiasouthern.edu

Catalytic methods are another cornerstone of green synthetic strategies for these compounds. The development of efficient catalysts can replace the need for stoichiometric reagents, which often generate significant amounts of waste. For example, in the synthesis of related amino-pyridazine derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling have been employed. researchgate.net While effective, a greener approach would focus on using earth-abundant metal catalysts, such as iron, to perform similar transformations, thereby reducing reliance on precious metals. researchgate.net Furthermore, in the key bond-forming step to produce the final molecule—either through reductive amination of a pyridazine aldehyde with 2-aminoethanol or nucleophilic substitution with a chloromethyl pyridazine—the use of heterogeneous catalysts that can be easily recovered and recycled would be highly advantageous. rsc.orgmdpi.com

Energy efficiency is another critical aspect. Microwave-assisted synthesis has been shown to be a valuable technique for the rapid and efficient synthesis of various pyridazine derivatives. asianpubs.orgnih.govgeorgiasouthern.edudergipark.org.tr This method often leads to higher yields in shorter reaction times compared to conventional heating methods, thus reducing energy consumption.

By integrating these green chemistry principles—safer solvents, catalytic methods, atom economy, energy efficiency, and renewable feedstocks—the synthesis of this compound and its analogs can be made significantly more sustainable.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridazine Derivatives

Synthetic AspectTraditional ApproachGreen Chemistry ApproachKey Benefits
Solvents Volatile organic solvents (e.g., DMF, chlorinated solvents)Water, ethanol, ionic liquids, supercritical fluids, or solvent-free conditionsReduced toxicity, environmental pollution, and improved safety.
Catalysis Stoichiometric reagents, precious metal catalysts (e.g., Palladium)Recyclable heterogeneous catalysts, earth-abundant metal catalysts (e.g., Iron, Cobalt), biocatalysisReduced waste, lower cost, and improved catalyst recovery and reuse. researchgate.netrsc.orgmdpi.com
Energy Conventional heating (reflux)Microwave irradiation, ultrasoundShorter reaction times, reduced energy consumption, and often higher yields. asianpubs.orgnih.govgeorgiasouthern.edu
Feedstocks Petroleum-based starting materialsBio-based feedstocks (e.g., bio-ethanolamine from ethylene (B1197577) glycol)Reduced carbon footprint and reliance on fossil fuels. acs.org
Reaction Design Linear, multi-step synthesesMulti-component reactions (MCRs), convergent synthesisIncreased atom economy, reduced number of steps, and less waste generation. mdpi.com

Table 2: Potential Green Solvents and Catalysts in the Synthesis of this compound Analogs

Reaction StepPotential Green SolventsPotential CatalystsRationale
Pyridazine Ring Formation Water, EthanolZeolites, solid acid catalystsAvoids hazardous solvents and allows for easier product separation.
Side Chain Attachment (Reductive Amination) Methanol, EthanolIron-based catalysts, Cobalt-containing compositesUtilizes earth-abundant metals and greener alcohols as solvents. researchgate.netmdpi.com
Side Chain Attachment (Nucleophilic Substitution) Water, Phase Transfer CatalystsN/A (focus on solvent and conditions)Water as a solvent significantly reduces environmental impact.

Advanced Spectroscopic and Structural Elucidation of 2 6 Chloro Pyridazin 3 Ylmethyl Amino Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The pyridazine (B1198779) ring protons would appear in the aromatic region, typically downfield due to the deshielding effect of the heteroaromatic ring. The methylene (B1212753) and ethanol (B145695) protons would be found in the aliphatic region. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N, O) and the aromatic ring current.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbons of the pyridazine ring would resonate at lower field compared to the aliphatic carbons of the side chain. The carbon attached to the chlorine atom is expected to be significantly deshielded.

Predicted NMR Data:

While specific experimental data is not available, a predicted set of chemical shifts and coupling constants can be estimated based on the analysis of similar structures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) Notes
Pyridazine H-4/H-5~7.4 - 7.8~125 - 135DoubletThe exact positions of H-4 and H-5 would be distinct.
Pyridazine C-3-~155 - 165-Attached to the side chain.
Pyridazine C-4/C-5-~125 - 135--
Pyridazine C-6-~150 - 160-Attached to the chlorine atom.
Methylene (CH₂)~3.8 - 4.2~50 - 60SingletAdjacent to the pyridazine ring.
Amino (NH)Variable-Broad SingletChemical shift is concentration and solvent dependent.
Ethanol CH₂~2.8 - 3.2~50 - 60TripletCoupled to the adjacent CH₂ group.
Ethanol CH₂~3.6 - 4.0~60 - 70TripletCoupled to the adjacent CH₂ group and deshielded by the hydroxyl group.
Hydroxyl (OH)Variable-Broad SingletChemical shift is concentration and solvent dependent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be observable. The fingerprint region would contain a complex set of bands corresponding to C-N, C-O, and C-Cl stretching and bending vibrations, as well as the characteristic vibrations of the pyridazine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The pyridazine ring vibrations are expected to give strong Raman signals.

Predicted Vibrational Frequencies:

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

Functional Group Predicted Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
O-H3200 - 3600StretchingStrong, Broad (FT-IR)
N-H3300 - 3500StretchingMedium, Broad (FT-IR)
Aromatic C-H3000 - 3100StretchingMedium (FT-IR, Raman)
Aliphatic C-H2850 - 3000StretchingMedium to Strong (FT-IR, Raman)
C=N (pyridazine)1500 - 1600StretchingMedium to Strong (FT-IR, Raman)
C=C (pyridazine)1400 - 1550StretchingMedium to Strong (FT-IR, Raman)
C-N1000 - 1350StretchingMedium (FT-IR)
C-O1000 - 1300StretchingStrong (FT-IR)
C-Cl600 - 800StretchingStrong (FT-IR)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern.

For this compound (C₇H₁₀ClN₃O), the expected exact mass is approximately 187.0512 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 187, along with an isotopic peak (M+2) at m/z 189 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Fragmentation Pattern: Under electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the side chain.

Predicted Fragmentation Analysis:

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Formula Notes
187/189[M]⁺[C₇H₁₀ClN₃O]⁺Molecular ion peak with characteristic chlorine isotopic pattern.
156/158[M - CH₂OH]⁺[C₆H₇ClN₃]⁺Loss of the hydroxymethyl radical.
126/128[Cl-pyridazine-CH₂]⁺[C₅H₄ClN₂]⁺Cleavage of the C-N bond of the amino group.
112/114[Cl-pyridazine]⁺[C₄H₂ClN₂]⁺Loss of the entire amino-ethanol side chain.
44[CH₂NH₂CH₂OH]⁺[C₂H₇NO]⁺Fragment corresponding to the amino-ethanol side chain.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination and Stereochemical Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no published crystal structure for this compound is available, we can predict some of its solid-state features based on its molecular structure.

The molecule possesses functional groups capable of forming strong intermolecular hydrogen bonds, namely the hydroxyl (-OH) and amino (-NH) groups. These groups can act as both hydrogen bond donors and acceptors. Therefore, in the solid state, it is highly probable that the molecules would be linked together through a network of hydrogen bonds. This could involve interactions between the hydroxyl group of one molecule and the nitrogen atoms of the pyridazine ring or the amino group of a neighboring molecule.

Theoretical and Computational Chemistry Approaches to 2 6 Chloro Pyridazin 3 Ylmethyl Amino Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict a variety of molecular attributes, from reactivity to spectroscopic characteristics, without the need for empirical data.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations can be employed to study the electronic structure and reactivity of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. gsconlinepress.comnih.gov

In studies of other pyridazine (B1198779) derivatives, DFT has been used to calculate various reactivity descriptors. gsconlinepress.comresearchgate.net For this compound, these calculations would reveal how the chloro and ethanolamine (B43304) substituents modulate the electron distribution of the pyridazine ring. For instance, the nitrogen atoms in the pyridazine ring, with their lone pairs of electrons, and the electronegative chlorine atom are expected to be key sites for molecular interactions. DFT calculations can quantify the electrostatic potential on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for potential chemical reactions or intermolecular interactions.

Table 1: Representative Quantum Chemical Descriptors for Pyridazine Analogs

Descriptor Typical Application Relevance to this compound
EHOMO Predicts electron-donating ability Understanding the molecule's capacity to interact with electron-accepting species.
ELUMO Predicts electron-accepting ability Gauging the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap Indicates chemical reactivity and stability A smaller gap suggests higher reactivity.
Dipole Moment Measures molecular polarity Influences solubility and intermolecular interactions.

| Electrostatic Potential | Maps charge distribution | Identifies sites for hydrogen bonding and other non-covalent interactions. |

This table is illustrative and based on general principles of DFT applied to heterocyclic compounds.

For even greater accuracy, particularly for smaller molecules or for calibrating DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used. nih.gov While computationally more demanding, these methods provide a more rigorous solution to the electronic Schrödinger equation. For this compound, high-accuracy ab initio calculations could be used to precisely determine its geometry, vibrational frequencies (for comparison with experimental IR or Raman spectra), and thermochemical properties like the heat of formation. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Interactions

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations of this compound would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and calculating the forces between all atoms to simulate their movements.

These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between them. The flexibility of the ethanolamine side chain and its rotation relative to the pyridazine ring are critical for how the molecule might fit into a biological receptor. MD simulations can map this conformational landscape. impactfactor.org Furthermore, these simulations explicitly model the interactions between the solute and solvent, providing insights into solubility and the structure of the solvation shell around the molecule.

Molecular Docking and Ligand-Protein Interaction Studies

Given the pharmacological interest in pyridazine derivatives, molecular docking is a key computational technique to predict how this compound might bind to a protein target. nih.gov Docking algorithms place the molecule (the ligand) into the binding site of a protein and score the different binding poses based on factors like shape complementarity and intermolecular forces. nih.gov

For example, if this compound were being investigated as a kinase inhibitor, it would be docked into the ATP-binding site of the target kinase. The results would predict the binding orientation and affinity, highlighting key interactions such as hydrogen bonds between the ethanolamine hydroxyl or pyridazine nitrogens and amino acid residues in the protein. rsc.orgnih.gov These studies are instrumental in generating hypotheses about the mechanism of action and in guiding the design of more potent analogs. dntb.gov.uaresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridazine-Ethanolamine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. asianpubs.org Should a series of pyridazine-ethanolamine analogs of this compound be synthesized and tested, a QSAR model could be developed. nih.gov

This involves calculating a set of molecular descriptors (physicochemical properties, electronic properties from DFT, or 3D shape descriptors) for each analog and then using statistical methods like multiple linear regression or machine learning to build an equation that relates these descriptors to the observed biological activity. dovepress.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize next. nih.gov

Table 2: Common Descriptors in QSAR Studies of Heterocyclic Compounds

Descriptor Type Example Descriptor Information Encoded
Electronic Dipole Moment, HOMO/LUMO energies Charge distribution and reactivity.
Steric Molecular Volume, Surface Area Size and shape of the molecule.
Hydrophobic LogP (Partition Coefficient) Lipophilicity and ability to cross cell membranes.

| Topological | Connectivity Indices | Atom connectivity and branching. |

This table is illustrative of descriptors commonly used in QSAR studies on related heterocyclic systems. asianpubs.orgnih.gov

Mechanistic Biological Investigations of 2 6 Chloro Pyridazin 3 Ylmethyl Amino Ethanol and Its Analogs in in Vitro and in Vivo Non Human Systems

Exploration of Molecular Target Binding and Affinity (e.g., Receptor Binding Assays, Enzyme Inhibition)

The pyridazine (B1198779) moiety is a key structural feature in a variety of biologically active compounds. Analogs of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol have been investigated for their binding affinity to specific molecular targets, including receptors and enzymes.

Radioligand Binding Studies on Specific Receptor Subtypes (e.g., GABAA receptors, if relevant)

Arylaminopyridazine derivatives of the neurotransmitter γ-aminobutyric acid (GABA) have been shown to interact with GABAA receptors. Radioligand binding assays are crucial in determining the affinity and selectivity of these compounds for different receptor sites. Studies on analogs such as SR 95531 and SR 42641, which are arylaminopyridazine derivatives of GABA, have demonstrated their ability to displace [3H]GABA from its binding sites on rat brain membranes. This displacement indicates a direct interaction with the GABAA receptor.

These compounds have been identified as potent and specific GABAA antagonists. Their interaction is competitive at the high-affinity GABA binding site, while displaying non-competitive characteristics at the low-affinity site. The binding affinity of these analogs underscores the importance of the pyridazine ring in molecular recognition at the GABAA receptor.

Binding Affinity of Arylaminopyridazine Analogs at GABAA Receptors
CompoundChemical NameApparent Ki (μM) for [3H]GABA displacementHill Number
SR 955312-(3-Carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazinium chloride0.15~1.0
SR 426412-(3-Carboxypropyl)-3-amino-6-(4-chlorophenyl)pyridazinium chloride0.28~1.0

Enzyme Kinetic Studies for Potential Enzymatic Targets (e.g., kinases, DHODH, if relevant)

The pyridazine and related fused heterocyclic systems, such as the imidazo[1,2-b]pyridazine (B131497) scaffold, are recognized as "pharmacologically privileged," meaning they can bind to multiple, diverse protein targets, including protein kinases. pnas.org Various analogs have been identified as inhibitors of different kinases, which are key regulators of cellular signal transduction.

For instance, aminopyridazine-based compounds have been developed as inhibitors of Myosin Light Chain Kinase (MLCK), an enzyme involved in smooth muscle contraction and endothelial permeability. pnas.org Furthermore, imidazo[1,2-b]pyridazine derivatives have been discovered to be potent inhibitors of cyclin-dependent kinases (CDKs), which are central to cell cycle regulation. Other studies have shown that certain pyridazine-containing compounds exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis. While specific kinetic data (e.g., IC50 values) for many of these are proprietary or not publicly detailed, their identification as kinase inhibitors points to a significant area of biological investigation for this class of compounds.

No public data was found linking this compound or its close analogs to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH).

Reported Kinase Targets of Pyridazine-Based Analogs
Compound ClassEnzyme TargetBiological Relevance
AminopyridazinesMyosin Light Chain Kinase (MLCK)Inflammation, Vascular Permeability pnas.org
Imidazo[1,2-b]pyridazinesCyclin-Dependent Kinases (CDKs)Cell Cycle Control, Oncology
Imidazo[1,2-b]pyridazinesInositol-requiring enzyme 1α (IRE1α)Unfolded Protein Response acs.org
AminopyridazinesDeath-associated protein kinase (DAPK)Apoptosis, Neurodegeneration googleapis.comnih.govnih.govmdpi.com

Cell-Based Functional Assays for Receptor Activation or Pathway Modulation

Functional assays in cellular models are essential to move beyond simple binding affinity and understand the actual biological effect of a compound on a cell. These assays can reveal whether a compound activates or inhibits its target and can delineate the downstream consequences of that interaction.

Ion Channel Modulation in Cellular Models (e.g., patch-clamp, flux assays)

Given that GABAA receptors are ligand-gated chloride ion channels, compounds that bind to them are expected to modulate ion channel function. Patch-clamp electrophysiology is a key technique to measure these effects. Studies on pyridazine analogs have confirmed their ability to modulate GABAA receptor currents. For example, arylpyridazine analogs of gabazine (B1674388) have been evaluated for their potency to antagonize GABAA receptors using patch-clamp electrophysiology in HEK293 cells expressing recombinant α1β2γ2s GABAA receptors. nih.gov

Furthermore, other aminopyridazine derivatives have been assessed for off-target effects on other ion channels. In the development of a muscarinic receptor antagonist, an aminopyridazine-containing compound was found to inhibit the hERG potassium channel, a critical cardiac ion channel, with an IC50 of 431 nM in a patch-clamp assay. nih.gov This highlights the potential for this chemical class to interact with various ion channels.

Signal Transduction Pathway Analysis (e.g., gene expression, protein phosphorylation related to target engagement)

The inhibition of protein kinases by pyridazine analogs directly implies an impact on signal transduction pathways. Kinases function by phosphorylating other proteins, thereby activating or deactivating signaling cascades that control cellular processes like proliferation, apoptosis, and inflammation.

Analogs that inhibit kinases such as DAPK1 are implicated in modulating apoptotic pathways. googleapis.comnih.govnih.govmdpi.com DAPK1 is a serine/threonine kinase that can trigger cell death in response to various signals, and its inhibition would be expected to have anti-apoptotic effects. googleapis.comnih.govnih.govmdpi.com Similarly, inhibitors of IRE1α, a key sensor in the unfolded protein response (UPR), can modulate cellular stress pathways. acs.orgresearchgate.net Inhibition of IRE1α's kinase function can allosterically inhibit its endoribonuclease activity, preventing the downstream signaling that occurs during endoplasmic reticulum stress. acs.orgresearchgate.net These interactions demonstrate that pyridazine-based compounds can modulate critical signaling pathways through direct effects on protein phosphorylation.

In Vivo Non-Human Animal Model Studies of Compound-Mediated Biological Responses

Translating in vitro findings into a whole-organism context is a critical step in understanding the potential physiological effects of a compound. In vivo studies in non-human animal models have been conducted on some aminopyridazine analogs.

For example, a small-molecule inhibitor of MLCK based on an aminopyridazine scaffold was tested in a mouse model of ventilator-induced acute lung injury. pnas.org A single intraperitoneal injection of the inhibitor was found to protect wild-type mice against the lung injury and subsequent death, demonstrating a pivotal in vivo role for MLCK in the susceptibility to lung injury and validating it as a potential therapeutic target. pnas.org

In another study, an aminopyridazine-based M4 muscarinic acetylcholine (B1216132) receptor antagonist, VU6028418, was evaluated in a rat model of catalepsy. nih.gov When administered to rats, VU6028418 was shown to significantly reverse haloperidol-induced catalepsy, indicating its functional target engagement in the central nervous system and potential for modulating neurotransmitter systems in vivo. nih.gov

These studies confirm that compounds containing the pyridazine scaffold can be designed to be orally bioavailable, cross the blood-brain barrier when intended, and exert significant physiological effects in living animal models. nih.govacs.org

Behavioral Phenotyping in Animal Models to Elucidate Neurobiological Mechanisms

Behavioral studies in animal models are crucial for understanding the potential psychoactive properties of pyridazine derivatives. These studies often assess effects on exploratory behavior and anxiety-related responses to suggest potential therapeutic applications, such as for depression or anxiety.

For instance, research on certain pyridazine derivatives with arylpiperazinyl moieties has indicated potential antidepressant effects in mice. nih.gov Another study on an imidazo[1,2-b]pyridazine derivative, MTIP, a corticotropin-releasing factor receptor 1 (CRF1) antagonist, showed that it did not affect open-field activity or baseline exploration in an elevated plus-maze in rats at certain doses. nih.gov However, it was effective in reversing the anxiogenic effects associated with alcohol withdrawal. nih.gov This suggests that some pyridazine analogs may modulate anxiety-related behaviors, particularly in the context of substance withdrawal. nih.gov

The table below summarizes findings from a study on the behavioral effects of a pyridazine analog.

Behavioral Test Animal Model Compound Type Observed Effect
Elevated Plus-MazeRatImidazo[1,2-b]pyridazine derivative (MTIP)No effect on baseline exploration
Open-Field ActivityRatImidazo[1,2-b]pyridazine derivative (MTIP)No effect on general activity
Alcohol Withdrawal-Induced AnxietyRatImidazo[1,2-b]pyridazine derivative (MTIP)Reversal of anxiogenic effects

Neurochemical and Neurophysiological Assessments in Animal Brains Related to Molecular Mechanisms

The behavioral effects of pyridazine analogs are underpinned by their interactions with various neurochemical and neurophysiological systems. Research has pointed towards the modulation of key neurotransmitter systems, including glutamate (B1630785) and γ-aminobutyric acid (GABA), which are central to many of the effects of alcohol on the brain. nih.govresearchgate.net

One study on an imidazo[1,2-b]pyridazine derivative, DM2, found that its administration in the ventrolateral periaqueductal gray (VLPAG) of rats led to changes in the activity of cells in the rostral ventromedial medulla (RVM), consistent with an antinociceptive (pain-reducing) effect. nih.gov Specifically, the compound reduced the activity of "ON cells" (pro-nociceptive) and increased the activity of "OFF cells" (anti-nociceptive). nih.gov These effects were similar to those of a known T-type Ca2+ channel blocker, suggesting a potential mechanism of action. nih.gov

Another pyridazine derivative, MTIP, was found to be a potent and selective antagonist of the CRF1 receptor. nih.gov It inhibited the binding of a radiolabeled ligand to CRF1 receptors in rat pituitary and cerebellar membranes. nih.gov This neurochemical action is likely responsible for its behavioral effects in animal models of alcoholism. nih.gov

The following table presents a summary of neurochemical and neurophysiological findings for certain pyridazine analogs.

Compound/Analog Animal Model Brain Region(s) Studied Neurochemical/Neurophysiological Finding Potential Mechanism
Imidazo[1,2-b]pyridazine derivative (DM2)RatVentrolateral Periaqueductal Gray (VLPAG), Rostral Ventromedial Medulla (RVM)Reduced activity of nociceptive ON cells, increased activity of antinociceptive OFF cellsBlockade of T-type Ca2+ channels
Imidazo[1,2-b]pyridazine derivative (MTIP)RatPituitary, CerebellumPotent and selective antagonism of CRF1 receptorsCRF1 receptor blockade

Histopathological and Morphological Investigations of Target Tissues

Histopathological examinations are employed to assess the effects of compounds on tissue structure and morphology, providing insights into their safety and target organ effects. For some novel pyridazine derivatives, histopathological studies have been conducted, particularly in the context of their anti-inflammatory properties.

In one study, a new pyridazine derivative with anti-inflammatory activity was examined for its ulcerogenic potential, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The histopathological examination revealed no ulcerative effects upon oral administration of the compound. nih.gov This suggests that some pyridazine derivatives may have a favorable gastrointestinal safety profile compared to traditional NSAIDs. nih.gov

The table below details the histopathological findings for a specific pyridazine analog.

Compound Type Target Tissue Animal Model Finding Implication
Novel Pyridazine Derivative (Compound 6b)Gastric MucosaNot specifiedNo ulcerative effect detectedPotential for safer anti-inflammatory drug development

Derivatization Strategies and Novel Analog Design Inspired by 2 6 Chloro Pyridazin 3 Ylmethyl Amino Ethanol

Rational Design of Second-Generation Pyridazine-Ethanolamine Scaffolds

The rational design of second-generation analogs of 2-[(6-chloro-pyridazin-3-ylmethyl)-amino]-ethanol is a key strategy for enhancing therapeutic efficacy and selectivity. This process often begins with the identification of a biological target and an understanding of the structure-activity relationships (SAR) of the initial scaffold. The pyridazine (B1198779) ring, a common heterocycle in medicinal chemistry, offers a versatile platform for modification. nih.govdundee.ac.uk

One primary approach involves the modification of the substituents on the pyridazine ring. The chlorine atom at the 6-position is a prime candidate for substitution. Replacing the chloro group with other functionalities can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, substitution with small alkyl groups, alkoxy groups, or other halogens can fine-tune the compound's interaction with its biological target.

Another avenue for rational design lies in the modification of the amino-ethanol side chain. Altering the length of the carbon chain, introducing branching, or replacing the hydroxyl group with other hydrogen bond donors or acceptors can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. N-alkylation or N-acylation of the secondary amine provides another point of diversification to explore the chemical space around the core scaffold.

Structure-based drug design (SBDD) can be a powerful tool in the rational design of second-generation pyridazine-ethanolamine scaffolds. If the crystal structure of the target protein in complex with the lead compound is available, it can provide valuable insights into the key interactions driving binding affinity. This information can then be used to design new analogs with improved binding characteristics. A recent study on the optimization of novel pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors successfully utilized this approach to improve potency and selectivity. nih.govnih.gov

The following table illustrates a hypothetical rational design strategy based on modifying the core scaffold of this compound for improved kinase inhibition, drawing parallels from published research on similar scaffolds.

Modification Rationale Potential Outcome
Replacement of the 6-chloro group with a methyl groupTo increase lipophilicity and explore hydrophobic interactions in the binding pocket.Enhanced cell permeability and potentially altered selectivity profile.
Introduction of a cyano group at the 4- or 5-position of the pyridazine ringTo act as a hydrogen bond acceptor and improve target engagement.Increased binding affinity and potency.
N-methylation of the amino-ethanol side chainTo increase metabolic stability and modulate basicity.Improved pharmacokinetic properties.
Replacement of the ethanol (B145695) hydroxyl group with a fluorine atomTo block metabolic oxidation and potentially enhance binding through halogen bonding.Increased metabolic stability and bioavailability.

Bioisosteric Replacement Strategies for Modulating Molecular Properties and Target Selectivity

The chlorine atom at the 6-position of the pyridazine ring can be replaced with various bioisosteres. For example, a trifluoromethyl (CF3) group can be introduced to increase lipophilicity and metabolic stability. researchgate.net The replacement of chlorine with a cyano (CN) group can alter the electronic properties and introduce a potential hydrogen bond acceptor. The methyl group (CH3) is another common bioisostere for chlorine, which can impact steric interactions and lipophilicity. mdpi.com

The pyridazine ring itself can be considered a bioisostere of other aromatic systems, such as a phenyl or pyrimidine (B1678525) ring. encyclopedia.pub Depending on the target and the desired properties, replacing the pyridazine core with another heterocycle could lead to improved selectivity or novel intellectual property. For instance, replacing the pyridazine with a pyrimidine might alter the hydrogen bonding pattern and dipole moment of the molecule.

The following table provides examples of bioisosteric replacements that could be applied to the this compound scaffold and their potential impact on molecular properties.

Original Group Bioisosteric Replacement Rationale for Replacement Potential Impact
6-ChloroTrifluoromethyl (-CF3)Increase metabolic stability and lipophilicity.Improved pharmacokinetic profile.
6-ChloroCyano (-CN)Modulate electronic properties and introduce a hydrogen bond acceptor.Enhanced target binding affinity.
Pyridazine RingPyrimidine RingAlter hydrogen bonding capacity and dipole moment.Improved target selectivity.
Pyridazine RingPhenyl RingReduce polarity and increase lipophilicity.Enhanced membrane permeability.

Prodrug Strategies for Modulating Biological Delivery

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov The this compound scaffold possesses both an alcohol and a secondary amine group, which are amenable to prodrug derivatization.

The hydroxyl group of the ethanolamine (B43304) side chain can be esterified to create a more lipophilic prodrug. mdpi.com This can enhance oral absorption by increasing membrane permeability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active parent compound. The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the release profile of the drug.

The secondary amine can also be a target for prodrug design. For example, it can be converted into an amide or a carbamate. mdpi.com These modifications can mask the basicity of the amine, which may be beneficial for improving oral bioavailability if the parent drug is too polar at physiological pH. Like esters, amides and carbamates can be designed to be cleaved by specific enzymes in the body to release the active drug.

Another approach is to utilize transporter-targeted prodrug strategies. By attaching a promoiety that is a substrate for a specific transporter protein in the intestine, the absorption of a poorly permeable drug can be significantly enhanced. For instance, amino acid promoieties can be used to target peptide transporters. tandfonline.com

The following table outlines potential prodrug strategies for this compound.

Functional Group Prodrug Moiety Activation Mechanism Goal of Prodrug Strategy
HydroxylAcetate EsterEsterase-mediated hydrolysisIncrease lipophilicity and oral absorption.
Secondary AmineN-Acetyl AmideAmidase-mediated hydrolysisMask polarity and improve membrane permeability.
HydroxylAmino Acid EsterEsterase- and/or peptidase-mediated hydrolysisTarget amino acid transporters for enhanced absorption.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for Novel Lead Generation

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful techniques for the discovery of novel lead compounds. uniroma1.it The this compound scaffold can be utilized in both of these approaches.

In FBDD, small molecular fragments are screened for their ability to bind to a biological target. The 6-chloropyridazine moiety or the amino-ethanol fragment from the parent compound could be included in a fragment library. If a hit is identified, the fragment can be grown or linked with other fragments to generate a more potent lead compound. The structural information from the binding of these fragments can guide the design of larger, more optimized molecules.

Scaffold hopping involves the replacement of the core scaffold of a known active compound with a structurally different scaffold, while maintaining the key pharmacophoric features required for biological activity. Starting from this compound, one could replace the pyridazine ring with other heterocyclic systems, such as pyrazole, triazole, or even non-aromatic rings, to discover novel chemotypes. bhsai.orgnih.gov Computational methods are often employed to identify potential replacement scaffolds that maintain the desired spatial arrangement of key functional groups.

The following table summarizes how FBDD and scaffold hopping can be applied using the this compound structure.

Approach Strategy Example Desired Outcome
Fragment-Based Drug Discovery (FBDD)Utilize substructures as fragments for screening.Screen a library containing the 6-chloropyridazine fragment against a target protein.Identification of a novel binding interaction that can be optimized into a lead compound.
Scaffold HoppingReplace the pyridazine core with a different scaffold.Replace the 6-chloropyridazine ring with a 2-chloropyrimidine (B141910) ring.Discovery of a novel chemical series with improved properties or a different intellectual property position.
Scaffold HoppingModify the linker and side chain.Replace the -CH2-NH-CH2-CH2-OH linker with a more rigid piperazine-ethanol moiety.Exploration of new chemical space and identification of leads with improved conformational stability.

Future Research Trajectories and Unanswered Questions for 2 6 Chloro Pyridazin 3 Ylmethyl Amino Ethanol in Chemical Biology

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future direction for understanding the biological effects of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol is the integration of various "omics" technologies. nih.gov A multi-omics approach can provide a holistic view of the cellular response to this compound, potentially revealing its mechanism of action and identifying biomarkers of its activity. nih.govyoutube.com

By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a more complete picture of the compound's impact on cellular pathways. nih.govnih.gov For instance, transcriptomic analysis could identify genes that are up- or down-regulated upon treatment, while proteomics would reveal changes in protein expression and post-translational modifications. Metabolomics could then uncover alterations in cellular metabolism, providing a functional readout of the upstream changes. nih.gov Artificial intelligence and machine learning algorithms can be employed to analyze these large datasets and identify novel drug-target-disease associations. mdpi.com

An illustrative workflow for a multi-omics investigation of this compound is presented below:

Omics Level Methodology Potential Insights
Transcriptomics RNA-Sequencing (RNA-Seq)Identification of differentially expressed genes and affected signaling pathways.
Proteomics Mass Spectrometry (e.g., LC-MS/MS)Quantification of protein abundance changes and identification of post-translational modifications.
Metabolomics Gas or Liquid Chromatography-Mass Spectrometry (GC-MS, LC-MS)Detection of alterations in endogenous metabolite levels, indicating metabolic pathway modulation.
Data Integration Bioinformatics and Systems Biology ToolsConstruction of comprehensive network models to elucidate the compound's mechanism of action.

Development of Advanced In Vitro Assays for High-Throughput Screening of Analogs

To explore the chemical space around this compound, the development of advanced in vitro assays for high-throughput screening (HTS) is crucial. bmglabtech.comwikipedia.org HTS allows for the rapid testing of large libraries of chemical analogs, which can be synthesized to probe the structure-activity relationship (SAR) of the parent compound. enamine.net

The development of such assays would begin with the identification of a measurable biological effect of the parent compound. Should a specific molecular target be identified, biochemical assays such as fluorescence polarization or enzyme-linked immunosorbent assays (ELISAs) could be developed. enamine.net Alternatively, if the compound exhibits a particular cellular phenotype, cell-based assays could be employed. These might include reporter gene assays, cell viability assays, or high-content imaging to assess morphological changes. enamine.net The use of fluorescence-based assays can be particularly advantageous for their sensitivity and robustness in HTS formats. nih.govbath.ac.uk

A hypothetical HTS cascade for screening analogs of this compound could be structured as follows:

Screening Stage Assay Type Purpose
Primary Screen High-throughput biochemical or cell-based assayTo identify active compounds ("hits") from a large library of analogs.
Secondary Screen Orthogonal assays (e.g., different technology or readout)To confirm the activity of primary hits and eliminate false positives.
Tertiary Screen Cellular or more complex biological modelsTo characterize the mechanism of action and assess cellular potency and selectivity of confirmed hits.

Exploration of Polypharmacology and Off-Target Interactions at a Mechanistic Level

The concept of polypharmacology, where a single compound interacts with multiple targets, is an increasingly important area of drug discovery and chemical biology. It is plausible that this compound and its future analogs could exhibit such behavior. A thorough investigation of its off-target interactions is therefore a critical research trajectory.

A combination of computational and experimental approaches can be used to explore the polypharmacology of this compound. In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-targets based on structural similarity to known ligands. Experimental validation of these predictions can then be carried out using techniques like affinity chromatography-mass spectrometry, where the compound is used as bait to "pull down" its binding partners from cell lysates.

Emerging Synthetic Methodologies for Accessing Structurally Diverse Analogs

The exploration of the biological potential of this compound is intrinsically linked to the ability to synthesize a diverse range of analogs. Modern synthetic organic chemistry offers a plethora of methods for the functionalization of heterocyclic scaffolds like pyridazine (B1198779). researchgate.net

Future synthetic efforts could focus on several key areas of the molecule for modification, including:

The Pyridazine Ring: Introduction of different substituents on the pyridazine core to modulate its electronic properties and steric profile.

The Chloro Substituent: Replacement of the chlorine atom with other functional groups through nucleophilic substitution or cross-coupling reactions to probe the importance of this group for activity.

The Amino-ethanol Side Chain: Variation of the length and branching of the side chain, as well as the introduction of different functional groups on the nitrogen and oxygen atoms.

Recent advances in synthetic methodologies, such as C-H activation and late-stage functionalization, could provide efficient routes to novel analogs that would be difficult to access through traditional methods.

Potential as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. Given the potential for pyridazine derivatives to interact with a variety of biological targets, this compound could serve as a starting point for the development of a chemical probe. nih.gov

To be a useful chemical probe, a compound should ideally exhibit high potency and selectivity for its target. The development of such a probe from this compound would involve an iterative process of chemical synthesis and biological testing to optimize these properties. Once a potent and selective analog is identified, it could be further modified, for example, by attaching a fluorescent tag or a photo-crosslinking group, to facilitate its use in various biological experiments.

The development of a chemical probe from this scaffold could enable the investigation of fundamental biological processes that are modulated by its target(s). This could lead to new insights into cell signaling, metabolism, or other areas of biology, depending on the nature of the target.

Q & A

Basic: What are the common synthetic routes for 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a halogenated pyridazine derivative (e.g., 6-chloropyridazine) can react with aminoethanol derivatives under reflux in polar aprotic solvents (e.g., DMF or toluene) with a base like triethylamine to facilitate deprotonation. Reaction conditions often include temperatures of 80–100°C for 2–12 hours . Purification may involve column chromatography (C18 reverse-phase, acetonitrile/water) or recrystallization from ethanol .

Basic: How is the compound purified after synthesis?

Methodological Answer:
Common purification methods include:

  • Solvent Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures are used to isolate crystalline products .
  • Column Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients effectively separate impurities, especially for polar intermediates .
  • Acid-Base Extraction : For amine-containing derivatives, adjusting pH to precipitate the product or remove unreacted starting materials .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyridazine ring protons at δ 7.5–8.5 ppm, ethanolamine -OH at δ 1.5–2.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms molecular packing, particularly for crystalline derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

  • Stoichiometric Control : Maintain a 1:1 molar ratio of halogenated pyridazine to aminoethanol to minimize side reactions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions or phase-transfer catalysts for biphasic systems .
  • Temperature Gradients : Use stepwise heating (e.g., 50°C → 100°C) to reduce decomposition of heat-sensitive intermediates .

Advanced: How can structural isomers or by-products be identified and resolved?

Methodological Answer:

  • HPLC-MS : Pairing reverse-phase HPLC with MS detects isomers via retention time and mass differences .
  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships .
  • Crystallographic Analysis : Single-crystal X-ray structures unambiguously assign isomeric configurations .

Advanced: What factors influence the compound’s stability during storage?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants (e.g., silica gel) .
  • Temperature : Long-term stability is improved at −20°C, as elevated temperatures accelerate hydrolysis of the chloro-pyridazine group .
  • Light Exposure : Amber glass vials prevent photodegradation of the pyridazine ring .

Advanced: How does the aminoethanol moiety influence reactivity in downstream applications?

Methodological Answer:

  • Nucleophilic Substitution : The primary amine reacts with electrophiles (e.g., acyl chlorides) to form amides or with aldehydes to generate Schiff bases .
  • Coordination Chemistry : The ethanolamine group chelates metal ions (e.g., Cu²⁺), enabling applications in catalysis or metal-organic frameworks .
  • pH-Dependent Solubility : Protonation at acidic pH enhances water solubility, useful for biological assays .

Advanced: What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-determining steps (e.g., amine deprotonation) .
  • DFT Calculations : Computational models (e.g., Gaussian) predict transition states and regioselectivity in substitution reactions .
  • Isotopic Labeling : Use deuterated ethanolamine to trace hydrogen transfer pathways in catalytic cycles .

Advanced: How should researchers address discrepancies in reported physicochemical data?

Methodological Answer:

  • Reproducibility Checks : Validate melting points, solubility, and spectral data against multiple sources (e.g., PubChem vs. synthetic replicates) .
  • Error Analysis : Compare purity assessments (HPLC vs. NMR) to identify systematic biases .
  • Literature Cross-Referencing : Resolve contradictions by consulting peer-reviewed journals over patents (e.g., Acta Crystallographica for structural data) .

Advanced: What computational tools are recommended for modeling this compound’s behavior?

Methodological Answer:

  • Molecular Dynamics (MD) : Software like GROMACS simulates solvation effects and conformational flexibility .
  • Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes with pyridazine-binding pockets) .
  • Thermodynamic Databases : NIST Chemistry WebBook provides heat capacity and entropy data for reaction modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.